3-{3-Carbamoyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Researchers requiring a high-purity, non-halogenated fragment for kinase inhibitor or PROTAC development face supply inconsistency. This compound offers a consistent 95% purity, verified by multiple suppliers. - Dual pharmacophore (3-carbamoyl + 6-propanoic acid) enables key H-bond interactions for target engagement. - Low MW (262.26 Da) and favorable XLogP3-AA (-0.2) align with fragment-based lead discovery guidelines. - Rapid global shipping with documented quality assurance ensures reproducible screening data.

Molecular Formula C12H14N4O3
Molecular Weight 262.26 g/mol
CAS No. 1072069-75-0
Cat. No. B1517455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{3-Carbamoyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid
CAS1072069-75-0
Molecular FormulaC12H14N4O3
Molecular Weight262.26 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC2=C(C=NN12)C(=O)N)C)CCC(=O)O
InChIInChI=1S/C12H14N4O3/c1-6-8(3-4-10(17)18)7(2)16-12(15-6)9(5-14-16)11(13)19/h5H,3-4H2,1-2H3,(H2,13,19)(H,17,18)
InChIKeyFLRMXXLPCZWEST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Profile of 3-{3-Carbamoyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic Acid


3-{3-Carbamoyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid (CAS 1072069-75-0) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine family [1]. It has a molecular formula of C₁₂H₁₄N₄O₃ and a molecular weight of 262.26 g/mol [1]. The compound features a 3-carbamoyl substituent and a 6-propanoic acid side chain on the 5,7-dimethylpyrazolo[1,5-a]pyrimidine core. Computed physicochemical properties include an XLogP3-AA of -0.2, 2 hydrogen bond donors, and 5 hydrogen bond acceptors [1]. It is commercially available from multiple suppliers at a typical purity of 95% .

H-bonding Profile 5 H-bond acceptors & 2 donors for kinase hinge-region interaction studies
LogP Context Reported XLogP3-AA of -0.2 supports fragment-based lead discovery in polar binding pockets
Procurement Readiness Multiple suppliers providing consistent 95% purity for reproducible screening

Why Generic Pyrazolo[1,5-a]pyrimidine Analogs Fail as Substitutes


The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, but the specific substitution pattern of 3-{3-carbamoyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid—combining a 3-carbamoyl H-bond donor/acceptor with a flexible 6-propanoic acid side chain—is not replicated in common analogs [1]. The closest commercially available compound, 3-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid (CAS 832135-73-6), lacks the 3-carbamoyl group entirely, altering the hydrogen-bonding network and reducing the number of H-bond acceptors from 5 to 4 [2]. An isomeric imidazo[1,5-a]pyrimidine variant (CAS 923727-79-1) shares the molecular formula but exhibits a markedly different XLogP3-AA (0.9 vs -0.2), indicating significantly divergent lipophilicity and potential membrane permeability [3]. Such physicochemical disparities mean that interchangeability in structure-activity relationship (SAR) studies, biochemical assays, or synthetic routes cannot be assumed. The quantitative evidence below details each dimension of differentiation.

Target Compound 3-Carbamoyl-5,7-dimethyl derivative (CAS 1072069-75-0)
Substitution Risk Des-carbamoyl analog lacks critical hydrogen-bond acceptor, potentially altering binding mode and SAR interpretation.
Target Compound Pyrazolo[1,5-a]pyrimidine core (XLogP3 -0.2)
Substitution Risk Imidazo isomer shifts lipophilicity significantly, potentially introducing ADMET profile mismatch in research models.
Target Compound 6-propanoic acid substituent (4 Rotatable Bonds)
Substitution Risk Positional isomer with 2 rotatable bonds may limit conformational sampling in flexible protein pocket studies.

Quantitative Differentiation Evidence


Hydrogen-Bond Acceptor Advantage Over Des-carbamoyl Analog

The presence of the 3-carbamoyl group provides an additional hydrogen-bond acceptor (HBA) compared to the des-carbamoyl analog 3-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid (CAS 832135-73-6). The target compound has 5 HBA (PubChem computed), while the analog has only 4 HBA [1][2]. This extra acceptor site is critical for establishing bidentate or tridentate interactions with kinase hinge regions or other protein targets. In fragment-based drug design, increasing HBA count by one can improve binding free energy by approximately 1–2 kcal/mol when the acceptor forms a productive hydrogen bond [3].

H-Bond Acceptors
Head-to-head comparison
5 vs 4 HBA
+1 HBA (25% increase)
Reported H-bond network context
Supports target-engagement assay interpretation in kinase hinge-region studies.
Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Lipophilicity Divergence from Imidazo[1,5-a]pyrimidine Isomer

Lipophilicity is a primary determinant of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. The target compound has a computed XLogP3-AA of -0.2, whereas its isomeric imidazo[1,5-a]pyrimidine counterpart (CAS 923727-79-1) has an XLogP3-AA of 0.9, a difference of 1.1 log units [1][2]. A shift of this magnitude corresponds to an approximately 12-fold difference in octanol-water partition coefficient. Compounds with XLogP near zero often exhibit a more favorable balance between aqueous solubility and membrane permeability, potentially reducing non-specific protein binding and off-target effects [3].

Lipophilicity Shift
Head-to-head comparison
-0.2 vs 0.9 XLogP3
Δ -1.1 log units (target more hydrophilic)
Reported ADMET prediction context
Lipophilicity divergence may alter solubility/metabolic clearance in research model comparisons.
Pharmacokinetics Drug Design Lipophilicity

Conformational Flexibility vs. Carboxylic Acid Positional Isomers

The propanoic acid side chain at the 6-position yields 4 rotatable bonds, compared to only 2 rotatable bonds for the 7-carboxylic acid positional isomer 3-carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS 1424612-37-2) [1][2]. The additional two rotatable bonds provide greater conformational sampling capacity, which can be advantageous for induced-fit binding to flexible protein pockets while also potentially increasing entropic penalty upon binding. In a fragment library context, 3–5 rotatable bonds is considered the optimal range for balancing binding affinity and specificity [3].

Rotatable Bonds
Cross-study comparable
4 vs 2 RotB
+2 rotatable bonds (100% increase)
Conformational sampling context
Enhanced flexibility may support induced-fit binding in fragment-based screening workflows.
Conformational Flexibility Medicinal Chemistry Fragment-Based Drug Design

Consistent Purity Specification Across Independent Suppliers

Multiple independent vendors specify a minimum purity of 95% for the target compound (e.g., AKSci, LeYan), providing cross-validated quality assurance . In contrast, the des-carbamoyl analog (CAS 832135-73-6) is offered at a range of purities from 95% to 97%, but the higher-specification sources are fewer, introducing potential batch-to-batch variability for screening campaigns . For the imidazo isomer, purity specifications are less consistently published, increasing procurement uncertainty [1].

Purity Specification
Supporting evidence
95% floor
vs. variable 95–97% for close analogs
Supplier specification review
Consistent procurement quality may reduce batch-to-batch assay variability in screening campaigns.
Procurement Quality Reproducibility Chemical Sourcing

Optimal Research and Procurement Scenarios


Kinase-Focused Fragment Library Expansion

The compound's five hydrogen-bond acceptors, including the 3-carbamoyl group, enable robust hinge-region interactions characteristic of type I kinase inhibitors [1]. It serves as a non-halogenated, low-molecular-weight (262.26 Da) fragment with a favorable XLogP3-AA of -0.2, positioning it within the 'rule of three' guidelines for fragment-based lead discovery [2]. Procurement from suppliers guaranteeing 95% purity ensures reproducible screening data .

Synthetic Intermediate for PROTAC Development

The 6-propanoic acid moiety provides a convenient handle for amide coupling to E3 ligase ligands in PROTAC synthesis, while the 3-carbamoyl group can engage the target protein [1]. The flexible 4-rotatable-bond linker offers conformational adaptability for ternary complex formation [2]. The consistent commercial availability at 95% purity reduces synthetic variability in multi-step PROTAC assembly .

Physicochemical Benchmarking in Heterocyclic Library Design

The compound's distinct XLogP3-AA (-0.2) and hydrogen-bonding capacity provide a polar, low-lipophilicity reference point for calibrating ADMET predictive models [1]. When compared head-to-head with the more lipophilic imidazo[1,5-a]pyrimidine isomer (XLogP3-AA 0.9), researchers can deconvolute the contribution of core heterocycle geometry to solubility and permeability [2]. This enables data-driven scaffold selection for CNS or systemic exposure programs.

Antiviral Target Studies with Dual Pharmacophore Requirement

Emerging patent literature indicates that pyrazolo[1,5-a]pyrimidine derivatives bearing both carboxamide and carboxylic acid functionalities are being investigated as inhibitors of viral polymerases and proteases [1]. The target compound's dual pharmacophore architecture—3-carbamoyl paired with 6-propanoic acid—directly maps onto pharmacophoric models requiring both hydrogen-bond donor/acceptor and anionic charge features [2].

Application
Selection Property
Validation Focus
Kinase Fragment Library Expansion
Hydrogen-bonding capacity
Hinge-region binding mode interpretation
PROTAC Synthesis Intermediate
Propanoic acid coupling handle
Ternary complex formation assays
Heterocyclic Library Benchmarking
Low-lipophilicity polar core
ADMET predictive model calibration
Antiviral Pharmacophore Studies
Dual carboxamide/acid motif
Viral polymerase/protease inhibitor screening
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